2-[2-(Oxolan-2-yl)pyrrolidin-1-yl]acetonitrile
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Overview
Description
2-[2-(Oxolan-2-yl)pyrrolidin-1-yl]acetonitrile is a chemical compound that features a pyrrolidine ring and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Oxolan-2-yl)pyrrolidin-1-yl]acetonitrile typically involves the alkylation of pyrrolidine derivatives. One common method is the reaction of pyrrolidine with haloacetic acid esters in the presence of a base such as sodium hydride or lithium diisopropylamide . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Oxolan-2-yl)pyrrolidin-1-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-[2-(Oxolan-2-yl)pyrrolidin-1-yl]acetonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-[2-(Oxolan-2-yl)pyrrolidin-1-yl]acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These include compounds like pyrrolidine-2-one and pyrrolidine-2,5-dione.
Oxolane derivatives: Compounds such as tetrahydrofuran and its derivatives.
Uniqueness
2-[2-(Oxolan-2-yl)pyrrolidin-1-yl]acetonitrile is unique due to its combined pyrrolidine and oxolane rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[2-(oxolan-2-yl)pyrrolidin-1-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c11-5-7-12-6-1-3-9(12)10-4-2-8-13-10/h9-10H,1-4,6-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAZCVRACZDMMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC#N)C2CCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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